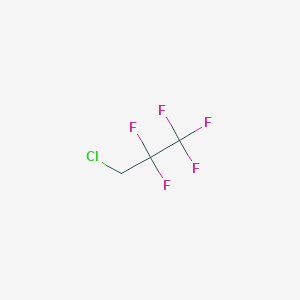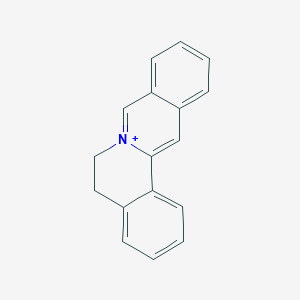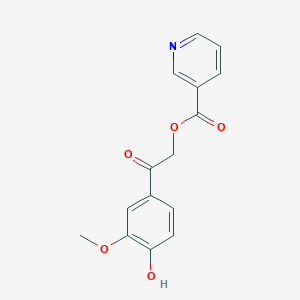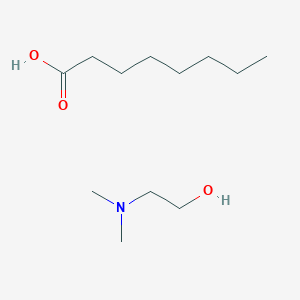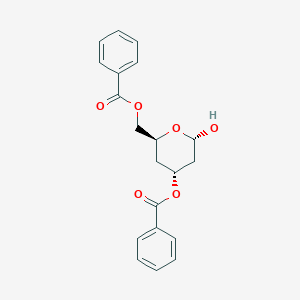
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose, also known as benzoylated 2,4-dideoxyhexopyranose, is a carbohydrate derivative that has gained significant attention in the field of organic chemistry and biochemistry due to its unique properties and potential applications. This compound is a hexose derivative that has two benzoyl groups attached to the 3 and 6 positions of the sugar ring.
Mécanisme D'action
The mechanism of action of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose is not well understood. However, it is believed that this compound can interact with enzymes involved in glycosylation reactions, which can lead to the inhibition of these enzymes. This inhibition can result in the disruption of glycosylation processes, which can have various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose are still being studied. However, it has been shown to have potential applications in the treatment of various diseases, including cancer and viral infections. This compound has been shown to inhibit the growth of cancer cells and to have antiviral activity against various viruses, including HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose in lab experiments include its unique properties, which make it a useful building block in the synthesis of various glycosides and glycoconjugates. Additionally, this compound can be used as a chiral auxiliary in asymmetric synthesis. However, the limitations of using this compound in lab experiments include its high cost and the difficulty in obtaining pure samples.
Orientations Futures
There are several future directions for the study of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose. One direction is to study the mechanism of action of this compound in more detail to understand how it interacts with enzymes involved in glycosylation reactions. Another direction is to explore the potential applications of this compound in the treatment of various diseases, including cancer and viral infections. Additionally, there is a need to develop more efficient and cost-effective methods for the synthesis of this compound to make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose involves the reaction of 2,4-dideoxy-3,6-di-O-acetyl-D-glucopyranose with benzoyl chloride in the presence of a base catalyst such as triethylamine. The reaction is carried out under anhydrous conditions and at room temperature. The product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose has been extensively used in scientific research due to its unique properties and potential applications. This compound has been used as a building block in the synthesis of various glycosides and glycoconjugates. It has also been used as a chiral auxiliary in asymmetric synthesis. Additionally, this compound has been used as a substrate for glycosidases and glycosyltransferases, which are enzymes involved in glycosylation reactions.
Propriétés
Numéro CAS |
108274-17-5 |
|---|---|
Nom du produit |
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose |
Formule moléculaire |
C20H20O6 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
[(2S,4R,6S)-4-benzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H20O6/c21-18-12-16(26-20(23)15-9-5-2-6-10-15)11-17(25-18)13-24-19(22)14-7-3-1-4-8-14/h1-10,16-18,21H,11-13H2/t16-,17+,18+/m1/s1 |
Clé InChI |
KJDUPJPADSEGKU-SQNIBIBYSA-N |
SMILES isomérique |
C1[C@H](C[C@H](O[C@@H]1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
SMILES |
C1C(CC(OC1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C(CC(OC1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
Autres numéros CAS |
108274-17-5 |
Synonymes |
3,6-di-O-benzoyl-2,4-dideoxyhexopyranose 3,6-DOB-2,4-DDHP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



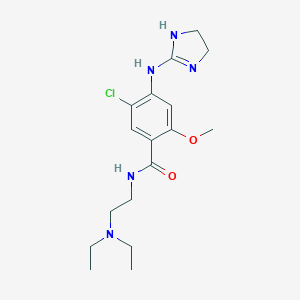
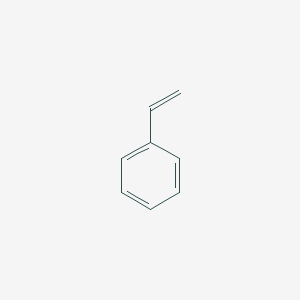


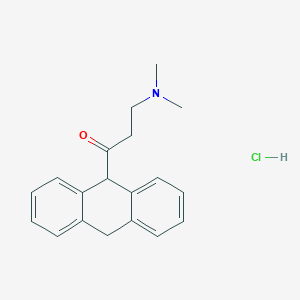
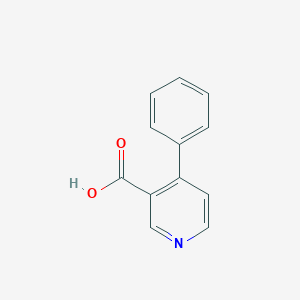
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)

